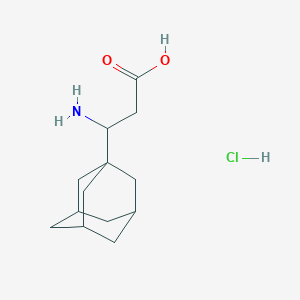

Chlorhydrate d’acide 3-(adamantan-1-yl)-3-aminopropanoïque

Vue d'ensemble

Description

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride is a compound that features an adamantane moiety, which is a highly stable and rigid tricyclic hydrocarbon structure. The adamantane group is known for its unique properties, such as high thermal stability and resistance to oxidation. The presence of the aminopropanoic acid moiety adds functionality to the compound, making it useful in various chemical and biological applications.

Applications De Recherche Scientifique

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Coupling Reaction | Involves the reaction of adamantane derivatives with amino acids to form the target compound. |

| Multi-Step Synthesis | Utilizes protective groups and various reagents to achieve desired functionalization. |

Neuroprotective Effects

Research indicates that derivatives of 3-(adamantan-1-yl)-3-aminopropanoic acid demonstrate neuroprotective properties. Studies have shown that these compounds can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This mechanism suggests potential therapeutic applications in neurodegenerative diseases .

Antioxidant Activity

The compound exhibits antioxidant properties, capable of scavenging reactive carbonyl species (RCS). This activity is crucial in mitigating oxidative stress-related damage in cells, making it a candidate for further research in aging and related disorders .

Drug Development

The structural characteristics of 3-(adamantan-1-yl)-3-aminopropanoic acid allow for modifications that enhance selectivity towards specific biological targets, such as G-protein-coupled receptors (GPCRs). This selectivity is vital for developing new pharmacological agents with reduced side effects .

Case Study 1: Amyloid-Beta Aggregation Inhibition

A study demonstrated that modifications of carnosine derivatives, including 3-(adamantan-1-yl)-3-aminopropanoic acid, significantly inhibited amyloid-beta aggregation in vitro. This finding supports the compound's potential role in Alzheimer’s treatment strategies .

Case Study 2: Reactive Carbonyl Species Scavenging

Another research effort highlighted the efficacy of this compound in scavenging RCS in cellular models, showcasing its protective effects against oxidative stress. The results indicated a significant reduction in cell death rates under oxidative conditions when treated with the compound .

Mécanisme D'action

Target of Action

For instance, 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a compound with an adamantane structure, has been identified as a potent inhibitor of the soluble epoxide hydrolase (sEH) . sEH plays a crucial role in the metabolism of endogenous constituents involved in blood pressure regulation and vascular inflammation .

Mode of Action

For example, AUDA has been shown to inhibit the activity of sEH, thereby affecting the metabolism of endogenous constituents .

Biochemical Pathways

For instance, AUDA, by inhibiting sEH, affects the metabolism of endogenous constituents involved in these pathways .

Result of Action

For example, AUDA has been shown to inhibit TNF-α-induced proliferation and migration of human aortic smooth muscle cells (HASMCs) .

Analyse Biochimique

Biochemical Properties

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is the soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of endogenous chemical mediators, such as epoxides of arachidonic acid, which are crucial for blood pressure regulation and vascular inflammation . The interaction between 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby modulating the levels of its substrates and products.

Cellular Effects

The effects of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of soluble epoxide hydrolase by 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride leads to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties and play a role in protecting cells from oxidative stress . Additionally, this compound has been shown to affect the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The adamantane moiety of the compound allows it to fit into the active site of soluble epoxide hydrolase, thereby inhibiting its activity. This inhibition prevents the conversion of epoxyeicosatrienoic acids to their corresponding diols, which are less biologically active . Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in their activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride have been observed to change over time. The stability of the compound is a critical factor in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged inhibition of soluble epoxide hydrolase . Over extended periods, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in liver and kidney function. Threshold effects have been identified, where a specific dosage range results in optimal inhibition of the enzyme without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by the compound leads to increased levels of epoxyeicosatrienoic acids, which are involved in various physiological processes, including blood pressure regulation and anti-inflammatory responses . The compound may also interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The adamantane moiety facilitates the compound’s uptake into cells, where it can accumulate and exert its inhibitory effects on soluble epoxide hydrolase . The distribution of the compound within tissues is also affected by its binding to specific proteins, which may enhance its localization to target sites.

Subcellular Localization

The subcellular localization of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other enzymes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on target enzymes. The localization of the compound within cells is essential for its role in modulating cellular processes and biochemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride typically involves the following steps:

Formation of Adamantyl Derivative: The adamantane core is functionalized by introducing a suitable leaving group, such as a halogen, through halogenation reactions.

Amination: The halogenated adamantane derivative undergoes nucleophilic substitution with an amine, such as 3-aminopropanoic acid, to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the aminopropanoic acid moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.

3-(Adamantan-1-yl)propanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.

Adamantane-1-carboxylic acid: Another derivative with different functional groups, used in various chemical syntheses.

Uniqueness

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride is unique due to the combination of the adamantane moiety with the aminopropanoic acid group. This combination imparts both stability and functionality, making it versatile for various applications in research and industry.

Activité Biologique

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride, also known as 3-AdA-PA HCl, is a compound with significant biological activity due to its unique structural features. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Chemical Formula : C13H22ClNO2

- Molecular Weight : 255.78 g/mol

- IUPAC Name : 3-((3R,5R,7R)-adamantan-1-yl)-2-aminopropanoic acid hydrochloride

- CAS Number : 1797941-67-3

The adamantane moiety provides stability and enhances the compound's interaction with biological targets, making it a valuable candidate for various applications in medicinal chemistry.

3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride primarily acts as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides derived from arachidonic acid. The inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties and ability to protect against oxidative stress.

Key Mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting sEH, the compound modulates cellular signaling pathways related to inflammation and vascular function.

- Alteration of Gene Expression : It influences gene expression patterns associated with cell survival and stress responses.

Biological Activities

Research indicates that 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride exhibits a range of biological activities:

- Antioxidant Effects : The compound's ability to increase EET levels contributes to its protective effects against oxidative damage in cells.

- Anti-inflammatory Properties : By modulating inflammatory pathways, it may offer therapeutic benefits in conditions characterized by chronic inflammation.

- Potential Antiviral and Anticancer Activities : Preliminary studies suggest that it may exhibit bioactive properties against certain viral infections and cancer cell lines .

Research Applications

The compound has several applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for its potential in treating neurological disorders due to its stability and unique properties. |

| Biochemistry | Used as a tool to study enzyme inhibition and cellular signaling pathways. |

| Material Science | Explored for developing advanced materials due to its thermal stability. |

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study demonstrated that at concentrations around 50 µM, 3-(Adamantan-1-yl)-3-aminopropanoic acid hydrochloride significantly inhibited sEH activity by approximately 50%, leading to enhanced EET levels. This effect was correlated with reduced markers of inflammation in cellular models .

Case Study 2: Neuroprotective Effects

In a neuroprotection model, the compound showed promise in reducing neuronal cell death induced by oxidative stress. The mechanism involved upregulation of protective genes and downregulation of pro-apoptotic factors .

Propriétés

IUPAC Name |

3-(1-adamantyl)-3-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c14-11(4-12(15)16)13-5-8-1-9(6-13)3-10(2-8)7-13;/h8-11H,1-7,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRKWWHTCVIOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.